molecular formula C18H20IN7O4 B1666473 I-AB-Meca CAS No. 152918-27-9

I-AB-Meca

Cat. No.: B1666473
CAS No.: 152918-27-9
M. Wt: 525.3 g/mol
InChI Key: LOGOEBMHHXYBID-MOROJQBDSA-N
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Mechanism of Action

Target of Action

I-AB-Meca, also known as 2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide, is a potent and selective agonist for the A3 adenosine receptor . The A3 adenosine receptor is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes .

Mode of Action

This compound interacts with its primary target, the A3 adenosine receptor, by binding to it . This binding event triggers a series of intracellular reactions, leading to changes in cell function . The exact nature of these changes depends on the specific cell type and the physiological context. It’s hypothesized that the interaction between this compound and the a3 adenosine receptor can slow down orthosteric ligand binding kinetics, reducing the rate of formation of ligand-receptor complexes .

Biochemical Pathways

The binding of this compound to the A3 adenosine receptor affects several biochemical pathways. For instance, it has been suggested that this compound can influence the adenyl cyclase pathway, which is involved in the regulation of various cellular processes . Additionally, this compound’s interaction with the A3 adenosine receptor can modulate the activity of various ion channels, thereby affecting cellular excitability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific physiological context. For instance, this compound has been reported to have cardioprotective effects against myocardial injury . It can also suppress the proliferation of certain cancer cells, such as melanoma and breast cancer cells . These effects are likely the result of this compound’s interaction with the A3 adenosine receptor and the subsequent modulation of various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the binding of this compound to the A3 adenosine receptor, thereby influencing its action . Additionally, factors such as pH and temperature can potentially affect the stability of this compound . .

Preparation Methods

The synthesis of I-AB-Meca involves several steps, starting with the preparation of the adenosine derivative. The key steps include the iodination of the benzyl group and the subsequent attachment of the amino group. The final product is obtained through a series of purification steps to ensure high purity . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

I-AB-Meca undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives .

Properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOEBMHHXYBID-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165159
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-27-9
Record name AB-MECA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-AB-MECA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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